1-[4-(Trifluoromethyl)phenyl]propan-2-amine
Overview
Description
1-[4-(Trifluoromethyl)phenyl]propan-2-amine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst for Dehydrative Amidation
2,4-Bis(trifluoromethyl)phenylboronic acid, a catalyst related to 1-[4-(Trifluoromethyl)phenyl]propan-2-amine, is highly effective for dehydrative amidation between carboxylic acids and amines, playing a crucial role in α-dipeptide synthesis. The presence of a trifluoromethyl group enhances the catalyst's effectiveness, demonstrating its importance in accelerating amidation reactions (Wang, Lu, & Ishihara, 2018).
Development of Fluorinated Polyimides
A trifluoromethyl-substituted bis(ether amine) monomer was synthesized for the creation of novel fluorinated polyimides, showcasing high solubility and the ability to form transparent, low-colored, and tough films. These materials exhibit desirable properties like low dielectric constants and high thermal stability, making them suitable for various industrial applications (Chung, Tzu, & Hsiao, 2006).
Hydrogel Modification Through Amine Compounds
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including this compound, to enhance their properties. This modification led to increased thermal stability and promising biological activities, suggesting potential medical applications for these materials (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-[4-(Trifluoromethyl)phenyl]propan-2-amine is the serotonin reuptake pump . This pump plays a crucial role in regulating the concentration of serotonin, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound binds to the serotonin reuptake pump, causing inhibition of serotonin uptake and release of serotonin . The resulting increased levels of serotonin lead to greater serotonin receptor activation .
Biochemical Pathways
The enhanced serotoninergic transmission affects the centers of feeding behavior located in the hypothalamus . This suppresses the appetite for carbohydrates .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotoninergic transmission . This leads to an increase in serotonin receptor activation, which can suppress appetite .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as their effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7H,6,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUROQOAYQTBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936719 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-74-0 | |
Record name | α-Methyl-4-(trifluoromethyl)benzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1626-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-methyl-p-trifluoromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.